molecular formula C18H16Cl3NO4 B4845676 methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate

methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate

Cat. No.: B4845676
M. Wt: 416.7 g/mol
InChI Key: MUSKTDBFHNAYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated aromatic ring, and a dichlorophenoxy butanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate typically involves multiple steps:

    Formation of the Dichlorophenoxy Butanoyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dichlorophenoxy)butanoyl chloride.

    Amination Reaction: The intermediate is then reacted with 2-chloro-5-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the butanoyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-5-aminobenzoic acid, 4-(2,4-dichlorophenoxy)butanoic acid, and methanol.

    Oxidation: Oxidized derivatives of the aromatic rings and butanoyl group.

    Reduction: Reduced derivatives of the aromatic rings and butanoyl group.

Scientific Research Applications

Methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of microbial growth, reduction of inflammation, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can be compared with other similar compounds:

Properties

IUPAC Name

methyl 2-chloro-5-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3NO4/c1-25-18(24)13-10-12(5-6-14(13)20)22-17(23)3-2-8-26-16-7-4-11(19)9-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKTDBFHNAYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.